molecular formula C25H24N2O4 B6561444 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 946321-09-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6561444
CAS No.: 946321-09-1
M. Wt: 416.5 g/mol
InChI Key: OAKHKOPENGTDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 3-methoxyphenoxyacetamide moiety at the 7-position.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-13-12-18-9-6-14-27(23(18)15-20)25(29)19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHKOPENGTDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares its tetrahydroquinoline core with analogs reported in and but differs in substituent patterns:

  • compounds (e.g., 30–34): These feature a tetrahydroisoquinoline scaffold with substitutions at the 1-position (e.g., diethylamino, benzylamino) and 6,7-dimethoxy groups. The target compound instead has a benzoyl group at the 1-position and a single methoxy group on the phenoxyacetamide chain.
  • compound: The analog "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide" replaces the 3-methoxyphenoxy group with a 3-methylphenyl chain. The methoxy group in the target compound introduces greater electron density and hydrogen-bonding capacity, which could improve interactions with polar residues in biological targets .

Pharmacological and Physicochemical Properties

  • Receptor affinity: compounds target orexin-1 receptors, with selectivity influenced by 1-position substitutions. The benzoyl group in the target compound could mimic the lipophilic interactions of benzyl or dipropylamino groups in analogs, but its lack of nitrogen-containing substituents may shift activity toward non-orexin pathways .
  • However, the benzoyl group may counteract this by increasing logP, necessitating formulation optimizations .

Data Table: Key Comparisons with Structural Analogs

Compound Name / ID Core Structure Key Substituents Synthesis Yield Notable Properties Reference
Target Compound Tetrahydroquinoline 1-benzoyl, 7-(3-methoxyphenoxy)acetamide N/A High polarity, potential for H-bonding
, Compound 33 Tetrahydroisoquinoline 1-benzylamino, 6,7-dimethoxy 82% Orexin-1 antagonist, high yield
Analog Tetrahydroquinoline 1-benzoyl, 7-(3-methylphenyl)acetamide N/A Lower polarity, enhanced lipophilicity
, Thiazolidinone-coumarin Coumarin-thiazolidinone 4-methyl-2-oxochromen-7-yloxy N/A Antimicrobial activity, ZnCl₂ catalysis

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